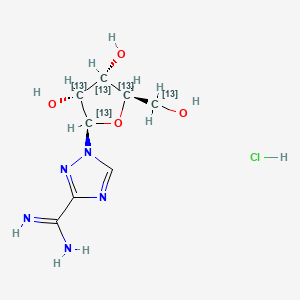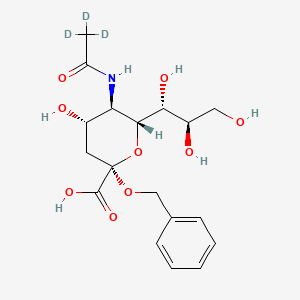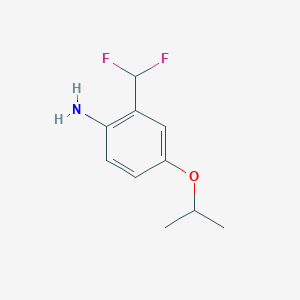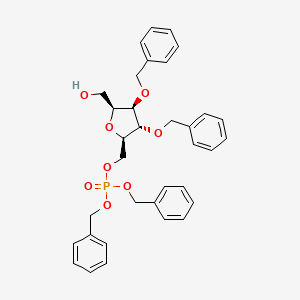
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring with an ethynyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The ethynyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. The carbamate group can act as a prodrug, releasing the active amine upon hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-aminocyclohexyl)carbamate: Similar structure but lacks the ethynyl group.
tert-Butyl (4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of an ethynyl group.
tert-Butyl (4-(piperidin-4-ylamino)cyclohexyl)carbamate: Contains a piperidine ring instead of an ethynyl group.
Uniqueness
The presence of the ethynyl group in tert-Butyl (4-(((1r,4r)-4-ethynylcyclohexyl)amino)-4-oxobutyl)carbamate imparts unique reactivity and potential bioactivity, distinguishing it from other similar compounds. This structural feature may enhance its interaction with specific molecular targets, leading to unique biological effects.
Eigenschaften
Molekularformel |
C17H28N2O3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(4-ethynylcyclohexyl)amino]-4-oxobutyl]carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-13-8-10-14(11-9-13)19-15(20)7-6-12-18-16(21)22-17(2,3)4/h1,13-14H,6-12H2,2-4H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
XYSYYMGOZYGOBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1CCC(CC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



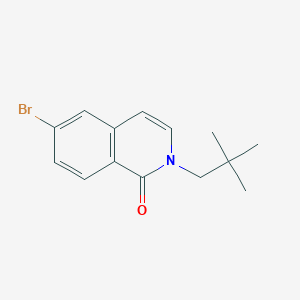
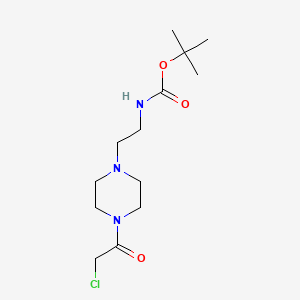
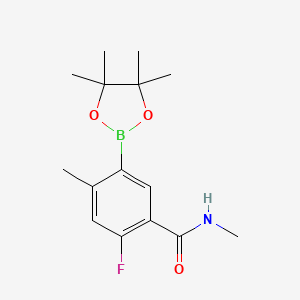
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)



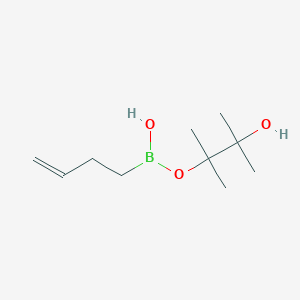
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
